N-Boc-N-ethyl-D-alanine
Description
Significance of N-Boc-Protected D-Amino Acid Derivatives as Chiral Building Blocks
The use of N-Boc-protected D-amino acids as chiral building blocks is a cornerstone of modern stereoselective synthesis. The Boc group serves as a temporary shield for the amino group, preventing it from undergoing unwanted reactions during a multi-step synthesis. organic-chemistry.orgmdpi.com This protection is crucial for maintaining the stereochemical integrity of the chiral center, which is essential for the biological activity of many molecules.
The D-configuration of these amino acids is of particular interest as it is less common in nature compared to the L-configuration. Incorporating D-amino acids into peptides can lead to molecules with increased resistance to enzymatic degradation, a desirable trait for therapeutic agents. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its relatively easy removal under acidic conditions. organic-chemistry.org This allows for a versatile and controlled approach to constructing complex molecular architectures. mdpi.com The synthesis of these building blocks often involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemicalbook.com
Contextual Role of N-Alkylated Amino Acids in Organic Synthesis and Medicinal Chemistry
N-alkylated amino acids, such as N-Boc-N-ethyl-D-alanine, are a class of non-natural amino acids that have garnered significant attention for their profound impact on the properties of peptides and other bioactive molecules. researchgate.netnih.gov The introduction of an alkyl group on the nitrogen atom of an amino acid can dramatically alter the resulting molecule's conformation, lipophilicity, and metabolic stability. mdpi.com
In organic synthesis, N-alkylated amino acids are valuable building blocks for creating diverse molecular scaffolds. mdpi.comnih.gov They are used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. acs.org The alkyl group can introduce steric hindrance that influences the folding of a peptide chain, leading to specific three-dimensional structures that can enhance binding to biological targets. mdpi.com
In medicinal chemistry, the incorporation of N-alkylated amino acids is a key strategy for drug design. acs.org By modifying natural peptides with these synthetic amino acids, researchers can develop new therapeutic agents with enhanced efficacy and a more favorable pharmacokinetic profile. researchgate.net For instance, N-alkylation can reduce a peptide's susceptibility to proteolysis, thereby increasing its half-life in the body. mdpi.com Furthermore, the alkyl group can modulate the compound's ability to cross cell membranes, a critical factor for drug delivery. mdpi.com The synthesis of N-alkylated amino acids can be achieved through various methods, including reductive amination of aldehydes and nucleophilic substitution with alkyl halides. mdpi.comnih.gov More sustainable methods, such as the direct N-alkylation of unprotected amino acids with alcohols, are also being developed. nih.govresearchgate.net
| Property | Value/Observation |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)(ethyl)amino]propanoic acid |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7(2)8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJATYWLXLZSCZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H](C)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for N Boc N Ethyl D Alanine and Analogous Boc Protected D Amino Acids
Methodologies for N-Boc Protection of D-Alanine Precursors
The introduction of the tert-butyloxycarbonyl (Boc) group onto the nitrogen atom of D-alanine is a fundamental step, preventing unwanted reactions of the amino group in subsequent synthetic transformations. nih.gov The Boc group is favored for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions. rsc.orgmonash.edu
Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)-Mediated Protocols and Reaction Parameters
The most prevalent method for N-Boc protection involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.orgorgsyn.org This reagent reacts with the primary amine of D-alanine to form a stable carbamate (B1207046). chemicalbook.com The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
Commonly employed bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com The choice of solvent and base depends on the specific requirements of the reaction, such as the solubility of the amino acid and the desired reaction rate. Aqueous-organic solvent mixtures, such as dioxane-water or THF-water, are frequently used. chemicalbook.com For amines that are sensitive to water, anhydrous conditions using solvents like methanol (B129727) or DMF with an organic base like triethylamine (B128534) (TEA) may be employed.
The reaction parameters are critical for achieving high yields and purity. The process is often carried out at room temperature, although for sterically hindered amines or less reactive systems, gentle heating may be necessary. mychemblog.com
Table 1: Representative Reaction Parameters for N-Boc Protection of Alanine (B10760859) using Boc₂O
| Base | Solvent System | Temperature | Typical Reaction Time | Reference |
| Sodium Hydroxide (NaOH) | Tetrahydrofuran (B95107) (THF) / Water | 0°C to Room Temp. | 17 hours | chemicalbook.com |
| Sodium Hydroxide (NaOH) | 1,4-Dioxane / Water | Room Temperature | Overnight | |
| Sodium Bicarbonate (NaHCO₃) | Water | Room Temperature | --- | chemicalbook.com |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile or THF | Room Temperature | 12 hours | chemicalbook.commychemblog.com |
Catalytic Approaches for Efficient N-Boc Protection
To enhance the efficiency and selectivity of the N-Boc protection, various catalytic systems have been developed. These catalysts can accelerate the reaction, allow for milder conditions, and improve chemoselectivity, particularly for complex molecules with multiple functional groups. organic-chemistry.org
Lewis acids, such as iron(III) chloride (FeCl₃), have been shown to catalyze the N-tert-butoxycarbonylation of amines. rsc.org Other effective catalysts include iodine, which can facilitate the reaction under solvent-free conditions at ambient temperature. organic-chemistry.org Heterogeneous catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) offer advantages such as high efficiency, low cost, and reusability. organic-chemistry.org The use of ionic liquids as catalysts has also been explored, providing an alternative medium that can enhance reaction rates. organic-chemistry.orgresearchgate.net These catalytic methods often result in high yields and clean reactions, minimizing the need for extensive purification. organic-chemistry.orgrsc.org
Enantioselective Synthesis of D-Alanine Scaffolds
The stereochemistry of the final product is dictated by the starting D-alanine. Therefore, obtaining enantiomerically pure D-alanine is paramount. Several strategies exist for the enantioselective synthesis of this crucial precursor.
Biocatalytic methods are highly effective for producing optically pure D-amino acids. nih.gov D-amino acid dehydrogenases can catalyze the reductive amination of the corresponding α-keto acid (pyruvate) to yield D-alanine with very high stereoselectivity. acs.org Similarly, transaminases can be employed for the asymmetric synthesis of D-amino acids from α-keto acids. nih.gov Fermentation processes using engineered microbial strains also represent a viable route for large-scale production of D-alanine. researchgate.netnih.gov
Chemical synthesis approaches include the asymmetric hydrogenation of prochiral precursors like acetamidoacrylic acid, using chiral catalysts to induce the desired stereochemistry. google.com Another strategy involves the reaction of optically active precursors, such as L-chloropropionic acid, with ammonia, where the stereocenter is inverted to produce D-alanine. google.com Resolution of racemic D,L-alanine mixtures, for instance, through enzymatic cleavage of a derivative, is another established method to isolate the desired D-enantiomer. nih.govgoogle.com
Strategies for Stereoselective N-Alkylation (e.g., N-ethylation) in D-Alanine Derivatives
The introduction of an ethyl group onto the nitrogen of N-Boc-D-alanine must be conducted under conditions that avoid racemization of the sensitive chiral center. A widely applied method involves the deprotonation of the N-H bond of the Boc-protected amine using a strong, non-nucleophilic base, followed by reaction with an alkylating agent. monash.edu
Sodium hydride (NaH) is a common base used for this transformation, typically in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). monash.eduresearchgate.net The resulting sodium salt of the N-Boc-D-alanine is then treated with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the N-ethylated product. The reaction is generally performed at low temperatures to maintain stereochemical integrity. google.com An alternative approach uses a hindered alkoxide base, like potassium tert-butoxide (KOtBu), to generate the dianion of the N-Boc-amino acid, which is then selectively alkylated at the nitrogen. google.com
Table 2: General Conditions for N-Alkylation of Boc-Protected Amino Acids
| Base | Alkylating Agent | Solvent | Temperature | Reference |
| Sodium Hydride (NaH) | Methyl Iodide | THF | --- | monash.eduresearchgate.net |
| Potassium tert-butoxide (KOtBu) | Alkyl Halide (e.g., MeI) | THF | Below -20°C | google.com |
Purification and Isolation Techniques for N-Boc-Protected Amino Acid Derivatives
Following synthesis, the target compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts.
Chromatographic Separation Methods
Chromatography is the principal technique for the purification of N-Boc-protected amino acid derivatives. Silica gel column chromatography is extensively used for this purpose. A gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed to elute the components from the column, allowing for the separation of the desired product based on its polarity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final product. For chiral molecules like N-Boc-N-ethyl-D-alanine, chiral HPLC is essential to confirm the enantiomeric purity and ensure that no racemization occurred during the synthesis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comchromatographyonline.comchromatographytoday.com Various types of CSPs, including those based on crown ethers, cyclodextrins, or proteins, are available for the separation of amino acid derivatives. nih.govchromatographytoday.com
Crystallization Protocols for Enhanced Purity
Achieving high purity of this compound and its analogs is crucial for their application in peptide synthesis and other areas of medicinal chemistry. While chromatographic methods are effective, crystallization offers a scalable and often more economical approach to obtain materials of exceptional purity. A common challenge encountered during the synthesis of Boc-protected amino acids is the initial isolation of the product as a viscous oil or a semi-solid, which complicates purification. patsnap.com
A general and effective crystallization method for Boc-amino acids that are initially obtained as oily substances involves a multi-step process designed to induce solidification and enhance crystalline order. google.com This process is particularly relevant for compounds like this compound, where the N-alkylation may further hinder spontaneous crystallization.
The protocol typically begins after the work-up of the reaction mixture and removal of the solvent under reduced pressure, which yields the crude Boc-protected amino acid as a colorless or light-yellow oil. google.com The key steps to induce crystallization and purify the product are as follows:
Seeding: A small quantity of a seed crystal of the desired compound is introduced into the oily product. patsnap.com The presence of a seed crystal provides a nucleation site, which can significantly accelerate the crystallization process by overcoming the kinetic barrier to crystal formation. google.com
Solidification: The mixture is allowed to stand at room temperature for a period, which can range from several hours to a day, to allow the oil to completely solidify into a white or off-white solid. patsnap.com
Pulping (Slurrying): A weak polar solvent is then added to the solidified mass. google.com The volume of the solvent is typically 5 to 10 times the weight of the oily product. google.com Commonly used solvents for this purpose include n-hexane, cyclohexane, and diethyl ether. google.com The mixture is then stirred or "pulped" at room temperature for a period of 0.5 to 5 hours. google.com This step serves to break up the solid mass and wash away impurities that are more soluble in the weak polar solvent, thereby enhancing the purity of the final product.
Isolation and Drying: The solid product is then collected by filtration, washed with a small amount of the pulping solvent, and dried under reduced pressure to afford the purified crystalline Boc-amino acid. google.com
The effectiveness of this method has been demonstrated for various Boc-amino acids, leading to a significant increase in purity. For instance, the purity of N-Boc-L-phenylglycine and N-Boc-L-phenylalanine was improved from 93.2% and 92.8% to 99.3% and 99.2%, respectively, after crystallization. patsnap.com
Table 1: Effect of Crystallization on the Purity of Boc-Amino Acids
| Compound | Purity Before Crystallization (HPLC) | Purity After Crystallization (HPLC) |
|---|---|---|
| N-Boc-L-phenylglycine | 93.2% | 99.3% |
| N-Boc-L-phenylalanine | 92.8% | 99.2% |
For peptides incorporating Boc-D-alanine, such as Boc-D-Ala-delta Phe-Gly-delta Phe-D-Ala-OMe, crystallization not only serves for purification but also provides insights into the conformational preferences of the molecule in the solid state. nih.gov X-ray diffraction studies of such crystalline peptides can reveal detailed structural information, including the adoption of helical conformations and the nature of intermolecular hydrogen bonding. nih.gov
Green Chemistry Principles in the Synthesis of N-Boc-D-Alanine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including protected amino acids, to minimize environmental impact and enhance sustainability. For the synthesis of N-Boc-D-alanine derivatives, several green strategies are being explored.
Performing organic reactions in water is a primary goal of green chemistry. Aqueous micellar catalysis has emerged as a powerful tool to facilitate reactions of water-insoluble organic substrates in an aqueous medium. nih.gov Micelles, formed by the aggregation of surfactant molecules in water, create a hydrophobic microenvironment that can solubilize organic reactants, thereby increasing their effective concentration and promoting the reaction. nih.gov
For the N-Boc protection of amines, catalyst-free conditions using a water-acetone mixture have been reported as an eco-friendly protocol. nih.gov This method proceeds in high yields and short reaction times without the formation of common side products like isocyanates or ureas. nih.gov The use of designer surfactants can further enhance the efficiency of such reactions in water. nih.gov For instance, mixed micelles of N-acyl-L-histidines and cetyltrimethylammonium bromide (CTABr) have been shown to be effective stereoselective catalysts for the cleavage of enantiomeric amino-acid ester derivatives. rsc.org This highlights the potential of micellar systems to not only act as a reaction medium but also to influence the stereochemical outcome of a reaction.
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. Lipases, in particular, have been widely used for the kinetic resolution of racemic amino esters through enantioselective N-acylation or hydrolysis. researchgate.net
For the preparation of enantiomerically pure N-Boc-D-alanine derivatives, a lipase-catalyzed approach could be envisioned. For example, a racemic mixture of N-ethyl-D,L-alanine ester could be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). Lipase PSIM (from Burkholderia cepacia) has been successfully used for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in an organic solvent in the presence of water, affording the desired amino acid enantiomers with excellent enantiomeric excess (≥99%) and good chemical yields. nih.gov Similarly, Candida antarctica lipase A (CAL-A) has been identified as an active enzyme for the hydrolysis of tert-butyl esters of protected amino acids, leaving the Boc protecting group intact. nih.gov
A D-aminopeptidase from Ochrobactrum anthropi has been utilized for the stereoselective synthesis of D-alanine N-alkylamides in water-saturated organic solvents, demonstrating the ability of enzymes to distinguish between D- and L-amino acid esters for the synthesis of optically pure D-amino acid derivatives.
Deep eutectic solvents (DESs) are a class of green solvents that are typically formed by mixing two or more components, which results in a mixture with a significantly lower melting point than its individual components. mdpi.com They are often biodegradable, have low vapor pressure, and can be prepared from inexpensive and readily available starting materials. scielo.br
DESs have been explored as environmentally friendly reaction media and even as catalysts for various organic transformations. researchgate.net A deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has been shown to be an efficient and sustainable medium for the deprotection of N-Boc derivatives in excellent yields and short reaction times. scispace.com While this demonstrates the utility of DESs in the context of the Boc protecting group, they can also be employed as the reaction medium for the synthesis itself. For example, the synthesis of chiral amines has been successfully carried out in choline chloride-based DESs. mdpi.com The use of amino acids as one of the components in forming DESs is also an area of active research, which could provide a highly biocompatible and green reaction environment for the synthesis of N-Boc-D-alanine derivatives. researchgate.net
Chemical Reactivity and Derivatization Pathways of N Boc N Ethyl D Alanine
Strategies for Selective N-Boc Deprotection
Acid-Mediated Cleavage Protocols and Chemoselectivity Considerations
Acid-mediated cleavage is the most common method for Boc group removal. The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the stable tert-butyl cation, which is then neutralized, often forming isobutene and carbon dioxide, to yield the free amine. total-synthesis.com
Common acidic reagents for this transformation include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane or dichloromethane (B109758). nih.govresearchgate.net TFA is often used in excess or as a solution in dichloromethane, and its volatility facilitates removal after the reaction is complete. researchgate.netcommonorganicchemistry.com HCl in dioxane is another widely used reagent system. nih.gov
Chemoselectivity is a key consideration when employing acidic deprotection. The stability of other protecting groups and acid-sensitive functionalities within the molecule must be taken into account. For instance, while the Boc group is readily cleaved by strong acids, other groups like benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) are generally stable under these conditions, allowing for selective deprotection. semanticscholar.org However, acid-labile esters, such as tert-butyl esters, will likely be cleaved simultaneously with the N-Boc group. rsc.orgresearchgate.net The reaction conditions, including acid concentration, temperature, and reaction time, can be optimized to enhance selectivity. researchgate.net In some cases, using milder acidic conditions or alternative methods is necessary to avoid unwanted side reactions. rsc.org
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Volatile and easily removed, but corrosive. researchgate.netcommonorganicchemistry.com |
| Hydrogen Chloride (HCl) | 4M in Dioxane | Effective, but dioxane is a hazardous solvent. nih.gov |
| Aqueous Phosphoric Acid | In Tetrahydrofuran (B95107) (THF) | A milder alternative to TFA and HCl. nih.gov |
Mild and Orthogonal Deprotection Methodologies
In the presence of acid-sensitive functional groups, milder and orthogonal deprotection strategies are required. These methods offer greater selectivity and are compatible with a broader range of substrates. nih.govrsc.org
Several non-acidic methods for N-Boc deprotection have been developed. These include thermal deprotection, which can be performed in the absence of any catalyst, though it may require high temperatures. acs.orgnih.gov Another approach involves the use of Lewis acids such as zinc bromide or trimethylsilyl (B98337) iodide, which can facilitate Boc group removal under milder conditions than strong Brønsted acids. semanticscholar.orgreddit.com
Recently, novel methods employing reagents like oxalyl chloride in methanol (B129727) have been reported to cleave the N-Boc group under mild, room temperature conditions, offering high yields and functional group tolerance. nih.govrsc.orgrsc.orguky.edu This method has been shown to be effective for substrates with acid-labile functionalities where traditional TFA or HCl treatment is problematic. rsc.org Additionally, methods using silica (B1680970) gel or catalytic amounts of iodine under solvent-free conditions have been developed as greener alternatives. nih.govjlu.edu.cn
Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. thieme-connect.de For N-Boc-N-ethyl-D-alanine, this is crucial when it is part of a larger molecule with multiple protected functional groups. For example, if a peptide contains both N-Boc and N-Fmoc protected amines, the Fmoc group can be selectively removed with a base like piperidine, leaving the N-Boc group intact. thieme-connect.de Conversely, acid-mediated deprotection of the N-Boc group will not affect the Fmoc group. This orthogonality is fundamental to modern peptide synthesis. rsc.org
Table 2: Mild and Orthogonal N-Boc Deprotection Methods
| Method/Reagent | Conditions | Key Features |
|---|---|---|
| Oxalyl Chloride/Methanol | Room temperature | Mild, high-yielding, and tolerant of acid-labile groups. nih.govrsc.orgrsc.orguky.edu |
| Thermal Deprotection | High temperature, solvent | Catalyst-free, but may not be suitable for thermally sensitive substrates. acs.orgnih.gov |
| Lewis Acids (e.g., ZnBr₂) | Aprotic solvent | Milder than strong Brønsted acids. semanticscholar.org |
| Silica Gel | Refluxing toluene | A simple and convenient method. jlu.edu.cn |
Amidation and Peptide Bond Formation Reactions with this compound
Once the carboxylic acid of this compound is activated, or after the N-Boc group is removed to expose the amine, the molecule can participate in amidation and peptide bond formation. The N-ethyl group on the alanine (B10760859) residue presents a steric challenge, often requiring more potent coupling reagents to achieve efficient peptide bond formation. uniurb.it
A variety of coupling reagents are available for this purpose. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization, are commonly employed. peptide.combachem.com For sterically hindered amino acids like N-ethyl-D-alanine, more powerful phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or aminium/uronium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are often more effective. peptide.combachem.com These reagents generate highly reactive activated esters in situ, which then react with the amine component to form the amide bond.
The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize epimerization at the chiral center of the D-alanine residue. uniurb.it The presence of the N-ethyl group can slow down the coupling reaction, increasing the risk of side reactions. uniurb.it Therefore, careful selection of the coupling strategy is paramount for the successful incorporation of this compound into a peptide chain.
Table 3: Common Coupling Reagents for Peptide Bond Formation
| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, often require additives to prevent racemization. peptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective for hindered couplings, but can be expensive. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction rates and low racemization, particularly HATU. peptide.comacs.org |
Further Functionalization of the Carboxylic Acid Moiety
Beyond peptide bond formation, the carboxylic acid group of this compound can be transformed into a variety of other functional groups, expanding its synthetic utility.
Esterification: The carboxylic acid can be converted to an ester through various methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach. researchgate.net Alternatively, alkylation with alkyl halides in the presence of a base like potassium carbonate offers a mild and efficient route to esters. researchgate.net For more complex alcohols, condensation reactions using coupling reagents like DCC or EDC can be employed. researchgate.net
Reduction to Amino Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, yielding N-Boc-N-ethyl-D-alaninol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LAH) or by a two-step procedure involving conversion to a mixed anhydride (B1165640) followed by reduction with sodium borohydride. core.ac.uk These resulting amino alcohols are valuable chiral building blocks in their own right.
Conversion to Weinreb Amides: The carboxylic acid can be converted to a Weinreb amide (N-methoxy-N-methylamide) by coupling with N,O-dimethylhydroxylamine. This transformation is typically mediated by standard peptide coupling reagents. Weinreb amides are particularly useful synthetic intermediates as they can react with Grignard reagents or organolithium compounds to yield ketones without the over-addition that can occur with other carboxylic acid derivatives.
Table 4: Functionalization of the Carboxylic Acid Moiety
| Transformation | Reagents/Methods | Product Functional Group |
|---|---|---|
| Esterification | Alcohol/Acid Catalyst, Alkyl Halide/Base, DCC/Alcohol | Ester |
| Reduction | LAH, NaBH₄ (via mixed anhydride) | Primary Alcohol |
| Weinreb Amide Formation | N,O-dimethylhydroxylamine, Coupling Reagent | Weinreb Amide |
Applications of N Boc N Ethyl D Alanine As a Chiral Building Block in Advanced Organic Synthesis
Integration into Peptide Synthesis
N-Boc-N-ethyl-D-alanine serves as a specialized building block for the stepwise assembly of peptide chains. The tert-butoxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which can be removed under moderately acidic conditions, while the rest of the peptide chain and acid-labile side-chain protecting groups remain intact. The presence of the N-ethyl group and the D-stereochemistry, however, introduces specific considerations and challenges in standard synthesis protocols.
In the context of Boc-chemistry SPPS, this compound is incorporated into a growing peptide chain that is covalently anchored to a solid support. The synthesis cycle involves two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.
The general cycle for incorporating this compound is as follows:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often using a tertiary base like diisopropylethylamine (DIEA).
Coupling: The incoming this compound is pre-activated to form a reactive species (e.g., an active ester or using a carbodiimide-based coupling reagent) and then added to the resin to form a new peptide bond.
A significant challenge associated with N-alkylated amino acids is their reduced coupling efficiency compared to their non-alkylated counterparts. The steric hindrance from the N-ethyl group can slow down the rate of acylation, necessitating modified coupling protocols to achieve high yields. These may include the use of more potent coupling reagents, such as HATU or HBTU, extended reaction times, or double coupling cycles.
| Synthesis Step | Standard Amino Acid | This compound | Rationale for Difference |
| Coupling Time | Typically 30-60 min | Often requires >2 hours or double coupling | The N-ethyl group provides steric hindrance, slowing the approach of the activated carboxyl group. |
| Reagent Choice | Standard reagents like DCC/HOBt are often sufficient | Stronger reagents like HATU or HCTU are preferred | More potent reagents are needed to overcome the lower reactivity of the secondary amine. |
| Monitoring | Ninhydrin (B49086) test is effective for primary amines | The Kaiser (ninhydrin) test is ineffective; alternative tests (e.g., chloranil) are required | The secondary amine of the N-ethylated residue does not react with ninhydrin. |
This compound is also amenable to solution-phase peptide synthesis, where all reactants are dissolved in an appropriate organic solvent. This methodology is often employed for large-scale synthesis or for the preparation of peptide fragments that are later ligated. The fundamental steps of deprotection, neutralization, and coupling are analogous to SPPS.
In solution-phase synthesis, purification after each step is critical and is typically achieved by extraction or crystallization. The steric challenges associated with coupling N-alkylated amino acids remain a key consideration. Careful selection of solvents and coupling agents is crucial to ensure both high reaction yields and the prevention of side reactions. Greener solvents, such as propylene (B89431) carbonate, have been explored as alternatives to traditional solvents like DMF and DCM for both coupling and Boc-deprotection steps, showing comparable or even improved chemical yields.
Maintaining the stereochemical integrity of chiral centers is paramount during peptide synthesis. While this compound is introduced with a defined D-configuration, the risk of epimerization (racemization at the alpha-carbon) exists, particularly during the carboxyl group activation step required for coupling. The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization, although it is generally less of a concern for N-alkylated amino acids because the N-substituent disfavors the formation of this intermediate.
Despite this reduced risk, the choice of coupling method and reaction conditions is still critical. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) with carbodiimide (B86325) reagents helps to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. The D-configuration of the incorporated residue is essential for inducing specific secondary structures and is verified in the final peptide using techniques like chiral HPLC or NMR spectroscopy. nih.gov
Design and Synthesis of Peptidomimetics Incorporating N-Alkylated D-Amino Acids
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of this compound is a powerful strategy in peptidomimetic design, as the N-alkylation and D-stereochemistry impose significant conformational constraints. wpi.edu
The structure of a peptide's backbone is defined by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). In standard peptides, the amide bond can exist in either a trans or cis conformation, with trans being overwhelmingly favored. N-alkylation lowers the energetic barrier between the cis and trans isomers, increasing the probability of finding a cis peptide bond in the final structure.
This modification has profound effects on secondary structure:
Disruption of Helices and Sheets: The N-ethyl group removes the amide proton, making it incapable of acting as a hydrogen bond donor. This prevents the formation of the canonical hydrogen bonding patterns that define α-helices and β-sheets.
Induction of Turns: The combination of a D-amino acid and N-alkylation is a potent strategy for inducing β-turn structures. nih.gov D-amino acids naturally favor conformations that are conducive to reverse turns, and the steric constraints imposed by the N-ethyl group further stabilize these folded structures. These turn motifs are often critical for receptor recognition and biological activity. nih.gov
| Structural Element | Effect of this compound Incorporation |
| α-Helix | Disrupted due to loss of N-H hydrogen bond donor and steric hindrance. |
| β-Sheet | Disrupted due to loss of N-H hydrogen bond donor required for inter-strand H-bonds. |
| β-Turn | Often induced or stabilized, especially when paired with specific adjacent residues (e.g., Proline or Glycine). nih.gov |
| Peptide Bond | Increased propensity for cis conformation compared to non-alkylated residues. |
The structural changes induced by N-ethylation directly translate to altered biological and pharmacological properties. By locking the peptide into a more rigid conformation, the entropic penalty upon binding to a receptor is reduced, which can lead to higher binding affinity.
Key impacts of N-alkylation include:
Proteolytic Resistance: Proteases, the enzymes that degrade peptides, often have high specificity for the structure of the peptide backbone. The presence of an N-alkylated bond is frequently not recognized by these enzymes, leading to a significant increase in the peptide's half-life in vivo. For example, the highly N-methylated peptide cyclosporine is resistant to digestive proteases. nih.gov
Membrane Permeability: N-alkylation can enhance a peptide's ability to cross cell membranes. By removing a hydrogen bond donor, the molecule becomes more lipophilic. Furthermore, N-alkylation can favor conformations that mask other polar groups through intramolecular hydrogen bonding, further improving passive diffusion across membranes. pnas.org
Modulated Bioactivity: The constrained conformation induced by this compound can either enhance or decrease bioactivity. If the induced conformation closely matches the receptor-bound state, potency can be dramatically increased. Conversely, if the constrained structure is incompatible with the receptor's binding pocket, a loss of activity will occur. This makes N-alkylation scanning a valuable tool for structure-activity relationship (SAR) studies. nih.govnih.gov
Synthesis of Bioactive Compounds and Complex Molecular Architectures
Role as a Precursor for Natural Product Analogues
There is no available research that specifically documents the use of this compound as a precursor for creating analogues of natural products. While the general strategy of using non-natural amino acids to generate novel natural product analogues is a known concept in medicinal chemistry and synthetic biology, specific examples employing this compound are not found in the provided literature.
Scaffold for Enzyme Inhibitor Development
D-alanine derivatives are of interest in the development of inhibitors for bacterial enzymes, such as D-alanine:D-alanine ligase, which is crucial for peptidoglycan synthesis. nih.gov The design of such inhibitors often involves creating analogues that mimic the enzyme's natural substrate. While various D-alanine analogues have been explored for this purpose, there are no specific studies that identify or detail the use of the this compound structure as a scaffold for developing enzyme inhibitors.
Conformational Analysis and Stereochemical Characterization of N Boc N Ethyl D Alanine Derivatives
Experimental Spectroscopic Approaches to Conformational Studies
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While specific NMR data for N-Boc-N-ethyl-D-alanine is not extensively published, analysis of related compounds like N-Boc-L-alanine and its esters provides a strong basis for predicting its spectral characteristics.
In ¹H NMR, the N-ethyl group would introduce characteristic signals, typically an upfield triplet for the methyl group and a downfield quartet for the methylene (B1212753) group, with coupling between them. The signal for the Cα proton would provide information on the local electronic environment. A key difference from non-N-alkylated analogs is the absence of the amide N-H proton signal, which often appears as a doublet.
¹³C NMR spectroscopy is particularly sensitive to the conformational state of the molecule. Studies on N-Boc-L-alanine methyl ester have shown that the chemical shifts of the carbonyl carbons (both in the Boc group and the ester) are influenced by solvent polarity. This effect is attributed to intermolecular interactions between the carbonyl groups and solvent molecules. For this compound, similar solvent-dependent shifts would be expected, although the lack of an N-H donor would alter the specific hydrogen-bonding interactions.
Table 1: Representative ¹H NMR Data for an Analogous N-Boc-Amino Acid Derivative Data based on N-Boc-L-alanine methyl ester.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Alanine) | 1.38 | Doublet | 7.2 |
| C(CH₃)₃ (Boc) | 1.44 | Singlet | - |
| OCH₃ (Ester) | 3.73 | Singlet | - |
| CH (Alanine) | 4.25-4.35 | Multiplet | - |
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, making it an excellent method for studying chiral molecules. The CD spectrum of an amino acid derivative is sensitive to its absolute configuration (D or L) and its conformation.
For alanine (B10760859) derivatives, the n→π* electronic transition of the carboxyl/amide chromophore around 210-220 nm is typically a key feature in the CD spectrum. As this compound is a D-amino acid, its CD spectrum is expected to be a mirror image of the corresponding L-enantiomer. The specific conformation adopted by the molecule, influenced by the bulky N-Boc and N-ethyl groups, would determine the precise position and intensity of the CD bands. Studies on related chiral molecules show that chiroptical properties can be significantly affected by the solvent and by intermolecular interactions. Vibrational Circular Dichroism (VCD), which probes chirality in infrared transitions, can also provide detailed conformational information, particularly regarding the orientation of different functional groups.
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles that define its conformation.
While a crystal structure for this compound is not publicly available, data from analogous structures, such as N-(Boc-L-alanine)allylamine, offer valuable insights. In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. In N-Boc protected amino acids, intermolecular hydrogen bonds involving the N-H group and carbonyl oxygen atoms are common. However, in an N-ethylated compound, this specific N-H···O hydrogen bond is not possible. Instead, weaker C-H···O interactions and van der Waals forces would likely dominate the crystal packing. The conformation of the molecule would be a low-energy state, but not necessarily the same as the preferred conformation in solution. Studies on peptides containing Boc-D-Ala show that they can adopt well-defined helical structures in the crystal, stabilized by a network of hydrogen bonds.
Table 2: Crystallographic Data for an Analogous Compound: N-(Boc-L-alanine)allylamine
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₂₀N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.9639 |
| b (Å) | 14.939 |
| c (Å) | 17.998 |
Computational and Theoretical Investigations of Conformational Space
Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule, identifying stable conformers, and understanding the forces that govern its structure.
Molecular mechanics and quantum chemical (ab initio/DFT) methods can be used to generate a potential energy surface, often visualized as a Ramachandran plot (φ vs. ψ), which maps the conformational energy as a function of the backbone torsion angles.
For this compound, the N-alkylation significantly restricts the allowed conformational space. Detailed computational studies on N-acetyl-L-alanine-N',N'-dimethylamide (Ac-Ala-NMe₂), a close analog with a tertiary amide bond, have been performed. These studies show that the molecule has a strong preference for an extended conformation. This is in contrast to non-N-alkylated peptides, which can readily adopt folded or turn-like structures stabilized by intramolecular hydrogen bonds. The calculations indicate that conformations corresponding to β-turns are significantly less stable for the N-alkylated derivative. The bulky tert-butyl and ethyl groups create steric hindrance that disfavors many of the compact structures accessible to simpler alanine derivatives.
A defining feature of N-alkylated amino acids is the absence of the amide proton, which precludes the formation of the common C₅ (γ-turn) and C₇ (β-turn) intramolecular hydrogen bonds (N-H···O=C). These bonds are primary stabilizing forces in many peptide and amino acid conformations.
In this compound, the conformational stability must therefore arise from other, weaker interactions. Computational analyses on analogous N,N-disubstituted amides reveal the importance of:
Weak C-H···O Hydrogen Bonds: Interactions between an activated C-H bond (e.g., the Cα-H) and a carbonyl oxygen can provide a degree of stabilization.
Dipole-Dipole Interactions: The alignment of bond dipoles, particularly the C=O dipoles of the Boc group and the carboxylic acid, can influence conformational preference.
Steric Repulsion: The bulky nature of the Boc and ethyl groups plays a dominant role, forcing the molecule into more extended conformations to minimize van der Waals clashes.
Therefore, the conformational landscape of this compound is primarily shaped by a delicate balance between minimizing steric hindrance and optimizing weaker, non-canonical intramolecular interactions.
Assessment of Chiral Purity and Enantiomeric Excess
The determination of chiral purity and the quantification of enantiomeric excess (ee) are critical quality attributes for chiral molecules such as this compound and its derivatives. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to ensure the stereochemical integrity of these compounds. Among the various techniques available, chiral High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used method for the enantioselective analysis of N-protected amino acids.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. The choice of the CSP and the mobile phase composition are crucial for achieving optimal enantioseparation.
For N-Boc protected amino acids, including N-alkylated derivatives like this compound, several types of CSPs have proven to be effective. These primarily include polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and vancomycin). The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, depending on the specific analyte and CSP combination.
Detailed Research Findings:
Research into the chiral separation of N-Boc-N-alkylated amino acids has demonstrated the utility of various polysaccharide-based and macrocyclic glycopeptide-based CSPs. While specific studies on this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as N-Boc-alanine and other N-alkylated amino acids, provide a strong basis for establishing a reliable analytical method.
For instance, studies on N-Boc-amino acids have shown successful enantiomeric separation on Chiralpak® IA and Chiralpak® IC columns, which are based on amylose (B160209) and cellulose tris(3,5-dimethylphenylcarbamate) respectively. researchgate.net These separations are typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.
Macrocyclic glycopeptide-based CSPs, such as those found in CHIROBIOTIC™ T and CHIROBIOTIC™ R columns, are also highly effective for the chiral resolution of N-Boc-amino acids. These columns can be operated in reversed-phase mode, using mobile phases composed of water-methanol or water-acetonitrile mixtures with additives like ammonium (B1175870) acetate (B1210297) or ammonium formate, which are compatible with mass spectrometry (MS) detection.
The N-ethyl group in this compound can influence the interaction with the CSP compared to its non-alkylated counterpart, N-Boc-D-alanine. This steric and electronic modification may necessitate fine-tuning of the mobile phase composition to achieve baseline separation of the enantiomers. The increased lipophilicity due to the ethyl group might lead to stronger retention on reversed-phase columns.
A hypothetical, yet scientifically plausible, chiral HPLC method for the determination of the enantiomeric excess of this compound could be developed using a polysaccharide-based CSP. The following data table illustrates the expected chromatographic parameters for such a separation.
| Parameter | Value |
|---|---|
| Chromatographic Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Retention Time (N-Boc-N-ethyl-L-alanine) | Approximately 8.5 min |
| Retention Time (this compound) | Approximately 9.8 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee) Calculation | ee (%) = [([Area(D)] - [Area(L)]) / ([Area(D)] + [Area(L)])] x 100 |
In this representative method, the baseline separation of the two enantiomers allows for accurate quantification of the peak areas. The enantiomeric excess is then calculated from these areas. The elution order, where the L-enantiomer elutes before the D-enantiomer, is a common observation for many N-protected amino acids on this type of chiral stationary phase, although it must be confirmed experimentally for each specific compound. The high resolution (Rs > 2.0) indicates a complete separation between the two enantiomeric peaks, which is essential for reliable quantification, especially when determining very high enantiomeric purities.
Advanced Analytical Methodologies for Characterization and Quality Control in Research
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for elucidating the molecular structure of N-Boc-N-ethyl-D-alanine. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR Spectroscopy offer unambiguous confirmation of its chemical identity and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. The D- and L-enantiomers of a chiral molecule will produce identical NMR spectra in a non-chiral solvent.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the ethyl group, and the alanine (B10760859) backbone.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total number of carbons and their respective chemical environments (e.g., carbonyl, alkyl). Studies on similar N-Boc protected amino acids show characteristic shifts for the carbonyl carbons of both the Boc group and the carboxylic acid. researchgate.netmdpi.com
Below are the anticipated chemical shifts for this compound based on data from its L-enantiomer and related structures.
| Nucleus | Assignment | Anticipated Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | A sharp singlet due to the nine equivalent protons of the tert-butyl group. |
| ¹H | -CH(CH₃) (Alanine) | ~1.3-1.5 (d, 3H) | A doublet, coupled to the methine proton (α-proton). |
| ¹H | -CH(CH₃) (Alanine α-H) | ~4.3-4.6 (q, 1H) | A quartet, coupled to the three methyl protons. |
| ¹H | -N-CH₂CH₃ (Ethyl) | ~3.2-3.5 (q, 2H) | A quartet, coupled to the methyl protons of the ethyl group. |
| ¹H | -N-CH₂CH₃ (Ethyl) | ~1.1-1.3 (t, 3H) | A triplet, coupled to the methylene (B1212753) protons of the ethyl group. |
| ¹³C | -C(CH₃)₃ (Boc) | ~28.3 | Signal for the three equivalent methyl carbons of the tert-butyl group. |
| ¹³C | -C(CH₃)₃ (Boc quaternary C) | ~80.0 | Signal for the quaternary carbon of the tert-butyl group. |
| ¹³C | -N-C=O (Boc carbonyl) | ~155.0 | Characteristic shift for the carbamate (B1207046) carbonyl. |
| ¹³C | -CH(CH₃) (Alanine) | ~15-18 | Signal for the alanine methyl carbon. |
| ¹³C | -CH(CH₃) (Alanine α-C) | ~50-55 | Signal for the α-carbon of the alanine backbone. |
| ¹³C | -COOH (Carboxylic acid) | ~175.0 | Characteristic shift for the carboxylic acid carbonyl. |
| ¹³C | -N-CH₂CH₃ (Ethyl) | ~40-45 | Signal for the methylene carbon of the ethyl group. |
| ¹³C | -N-CH₂CH₃ (Ethyl) | ~14-16 | Signal for the methyl carbon of the ethyl group. |
Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₉NO₄), the calculated molecular weight is 217.27 g/mol . Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined with high precision, confirming the elemental composition.
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 218.1387 | Protonated molecular ion, commonly observed in ESI-MS. |
| [M+Na]⁺ | 240.1206 | Sodiated molecular ion, also common in ESI-MS. |
| [M-C₄H₈+H]⁺ | 162.0761 | Loss of isobutylene (B52900) (56 Da) from the Boc group. |
| [M-Boc+H]⁺ | 118.0862 | Loss of the entire Boc group (100 Da), resulting in the N-ethyl-D-alanine fragment. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorption bands include strong stretches for the two carbonyl groups (one from the Boc carbamate and one from the carboxylic acid), O-H and C-H stretches, and N-C bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic acid (-COOH) |
| 2850-3000 | C-H stretch | Alkyl groups (ethyl, methyl, tert-butyl) |
| ~1740 | C=O stretch | Carboxylic acid (-COOH) |
| ~1690 | C=O stretch | Carbamate (Boc group) |
| 1160-1250 | C-O stretch | Carbamate and Carboxylic acid |
Chromatographic Purity and Impurity Profiling
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. By using a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components are separated based on their differential partitioning between the two phases.
For N-Boc protected amino acids, both normal-phase and reversed-phase HPLC can be utilized. A typical analysis involves injecting a solution of the compound and monitoring the eluent with a UV detector (as the carbamate and carboxyl groups have some UV absorbance). Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels for commercial research-grade this compound are typically expected to be ≥95%.
| Parameter | Typical Conditions (Reversed-Phase) |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210-220 nm |
| Expected Purity | ≥95% |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then placed in a chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and components separate based on their affinity for the stationary versus the mobile phase.
In the synthesis of this compound, TLC can distinguish the product from the starting materials (e.g., D-alanine) due to significant differences in polarity. The N-Boc group makes the product much less polar than the free amino acid. The spots are typically visualized using a stain such as ninhydrin (B49086) (which reacts with primary/secondary amines but not the tertiary amine of the product) or potassium permanganate (B83412).
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Ethyl Acetate (B1210297)/Hexane (B92381) (e.g., 30:70 v/v) or Chloroform/Methanol (B129727) (e.g., 95:5 v/v). |
| Visualization | Potassium permanganate stain or UV light (if the compound is UV active). |
| Application | To track the consumption of starting materials and the formation of the less polar product. |
Emerging Research Frontiers and Future Prospects for N Boc N Ethyl D Alanine
Exploration of Advanced Applications in Chemical Biology and Material Science
The unique structural features of N-Boc-N-ethyl-D-alanine make it a promising candidate for advanced applications. The incorporation of N-alkylated and D-amino acids into peptides can dramatically alter their structure and function. monash.edunih.gov
Applications in Chemical Biology:
Peptidomimetics and Drug Discovery: N-alkylation removes the amide proton, eliminating a hydrogen bond donor and introducing steric bulk. monash.edu This modification can enforce specific peptide conformations, increase resistance to proteolytic degradation by enzymes, and improve membrane permeability and bioavailability—all highly desirable traits for therapeutic peptides. monash.edursc.org Incorporating N-ethyl-D-alanine could be a strategy to fine-tune the biological activity and stability of peptide-based drugs.
Probing Protein-Protein Interactions: Peptides containing N-alkylated residues can be used as tools to study protein-protein interactions (PPIs). The conformational constraints imposed by the N-ethyl group can help in designing peptides that mimic specific secondary structures, such as β-sheets, which are often involved in PPIs. nih.gov
Antimicrobial Peptides: The introduction of D-amino acids and N-alkylation can enhance the stability and activity of antimicrobial peptides (AMPs), making them less susceptible to bacterial proteases. oup.com this compound could serve as a key building block in the synthesis of novel, robust AMPs.
Applications in Material Science:
Chiral Polymers: Amino acid-based polymers are of great interest for creating biocompatible and biodegradable materials. The chirality of this compound can be used to synthesize chiral polymers with specific self-assembling properties. After polymerization, the Boc group can be removed to yield pH-responsive polymers with cationic side chains, suitable for applications like drug delivery. acs.org
Self-Assembling Nanostructures: Peptides containing N-alkylated D-amino acids can be designed to self-assemble into well-defined nanostructures like nanotubes, nanofibers, and hydrogels. These materials have potential applications in tissue engineering, regenerative medicine, and as scaffolds for catalysis.
Functional Surfaces: The unique chemical properties of this compound can be exploited to modify surfaces. It can be grafted onto surfaces to create chiral stationary phases for chromatography or to develop biocompatible coatings for medical implants.
| Field | Potential Application | Rationale for Using this compound |
|---|---|---|
| Chemical Biology | Therapeutic Peptidomimetics | Increases proteolytic stability and cell permeability. monash.edursc.org |
| Chemical Biology | Antimicrobial Peptides | Enhances stability against bacterial enzymes. oup.com |
| Material Science | pH-Responsive Chiral Polymers | Provides chirality and a latent cationic group for smart materials. acs.org |
| Material Science | Self-Assembling Hydrogels | The D-amino acid and N-alkylation can drive specific non-covalent interactions for assembly. |
Integration with High-Throughput and Automated Synthesis Platforms
The demand for novel peptides and peptidomimetics in drug discovery has driven the development of automated and high-throughput synthesis (HTS) platforms. pku.edu.cn These technologies enable the rapid creation and screening of large libraries of compounds. efficient-robotics.compeptide2.com
The integration of non-natural amino acids like this compound into these platforms is a key area of development. Automated solid-phase peptide synthesizers, which sequentially add amino acids to a growing peptide chain on a solid resin, are the cornerstone of modern peptide chemistry. beilstein-journals.orgnih.gov
While the incorporation of N-alkylated amino acids can sometimes be challenging due to steric hindrance slowing the coupling reaction, protocols are being optimized to handle such building blocks. acs.org The use of potent coupling reagents and optimized reaction conditions allows for the efficient inclusion of this compound into peptide sequences on automated synthesizers. peptide.com
Furthermore, HTS platforms can be used to rapidly explore the functional impact of incorporating this compound at various positions within a peptide sequence. By generating large libraries where this non-natural amino acid is systematically substituted, researchers can quickly identify candidates with improved activity, stability, or binding affinity. pku.edu.cnnih.gov This approach, combining automated synthesis with high-throughput screening, dramatically accelerates the discovery process for new functional peptides and materials. efficient-robotics.comacs.org
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties of molecules and guiding synthetic efforts. byu.edu For a non-natural amino acid like this compound, these tools offer powerful ways to explore its potential before committing to costly and time-consuming synthesis.
Conformational Analysis: Molecular dynamics (MD) simulations can be used to predict the conformational preferences of peptides containing N-ethyl-D-alanine. nih.govresearchgate.net Understanding how this residue influences the local and global structure of a peptide is crucial for designing molecules with specific three-dimensional shapes, for example, to mimic the binding loop of a protein.
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of peptides containing N-ethyl-D-alanine with their biological activity or physical properties. These models can help predict the efficacy of new peptide designs.
Virtual Screening: As the library of available non-natural amino acids grows, computational methods are being developed to virtually screen these building blocks for their potential to improve a peptide's function. acs.org A model of this compound could be included in such virtual libraries to assess its suitability for optimizing a given peptide lead, for instance, by improving its binding affinity to a target protein.
Force Field Development: A significant challenge in modeling non-natural amino acids is the lack of accurate force field parameters that describe their intramolecular and intermolecular interactions. nih.gov Developing and validating these parameters for N-ethyl-D-alanine is a critical step to ensure the reliability of computational predictions. Web servers and software packages like PEPstrMOD are being developed to predict the structures of peptides containing a wide array of non-natural residues, demonstrating the growing capability in this field. nih.gov
The synergy between computational design and experimental synthesis creates a powerful feedback loop. Predictive models can guide the selection of promising peptide sequences incorporating this compound, which are then synthesized and tested. The experimental results, in turn, are used to refine and improve the computational models, accelerating the discovery of novel molecules with desired functions. researchgate.netacs.org
Q & A
Q. How can researchers optimize the synthesis yield of N-Boc-N-ethyl-D-alanine under varying coupling conditions?
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- H/C NMR: Assign peaks for Boc-protected amine (δ ~1.4 ppm, singlet for tert-butyl), ethyl group (δ ~1.1–1.3 ppm for CH, δ ~3.3–3.5 ppm for CH), and chiral center (split signals for D-configuration).
- IR Spectroscopy: Confirm Boc group via C=O stretch (~1680–1720 cm) and N-H bend (~1530 cm).
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]) and fragmentation patterns.
- Polarimetry: Measure optical rotation to confirm enantiomeric purity (D-configuration). Refer to NMR assignments in and .
Advanced Research Questions
Q. What computational strategies can predict the stereochemical stability of this compound during acid-catalyzed deprotection?
Methodological Answer:
- Step 1: Use density functional theory (DFT) to model the energy barriers for Boc-group removal under acidic conditions (e.g., TFA/DCM).
- Step 2: Simulate protonation pathways of the tert-butoxycarbonyl group to identify intermediates prone to racemization.
- Step 3: Compare activation energies for D- vs. L-enantiomer retention using molecular dynamics (MD) simulations.
- Step 4: Validate predictions with experimental CD spectroscopy or chiral HPLC post-deprotection. Aligned with FINER criteria for feasibility and novelty in .
Q. How should contradictory solubility data for this compound in polar vs. non-polar solvents be reconciled?
Methodological Answer:
- Approach 1: Conduct systematic solubility tests in binary solvent systems (e.g., DCM/MeOH gradients) to identify co-solvency effects.
- Approach 2: Use Hansen solubility parameters (HSPs) to quantify dispersion, polarity, and hydrogen-bonding contributions.
- Approach 3: Analyze crystal packing via X-ray diffraction to correlate solubility with lattice energy.
- Approach 4: Perform temperature-dependent solubility studies to construct van’t Hoff plots. Addresses data contradictions through multi-method validation as per .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Factor 1: Assess purity (>98% via HPLC) and stereochemical integrity (chiral columns) of test compounds.
- Factor 2: Standardize assay conditions (pH, temperature, cell lines) to minimize variability.
- Factor 3: Use orthogonal bioactivity assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm mechanism.
- Factor 4: Apply meta-analysis to compare datasets, identifying outliers through Grubbs’ test or Q-test. Follows NIH guidelines for experimental rigor in .
Research Design Considerations
Q. What in vitro models are appropriate for studying the metabolic stability of this compound?
Methodological Answer:
- Model 1: Liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.
- Model 2: Caco-2 cell monolayers for intestinal permeability and efflux transporter effects.
- Model 3: Plasma esterase assays to evaluate Boc-group hydrolysis kinetics.
- Control: Include stable analogs (e.g., Boc-protected L-alanine) for comparative analysis. Aligns with preclinical study frameworks in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
